molecular formula C4H10ClN3O2 B1377802 (3-Aminopropanoyl)urea hydrochloride CAS No. 1375471-90-1

(3-Aminopropanoyl)urea hydrochloride

Cat. No.: B1377802
CAS No.: 1375471-90-1
M. Wt: 167.59 g/mol
InChI Key: JAAOOXQYURVLJT-UHFFFAOYSA-N
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Description

(3-Aminopropanoyl)urea hydrochloride ( 1375471-90-1) is a chemical compound with the molecular formula C4H10ClN3O2 and a molecular weight of 167.59 g/mol . Its MDL number is MFCD21602742 . As a specialized research chemical, it is intended for use in laboratory settings only. Researchers can utilize this compound in various biochemical and pharmaceutical development applications, particularly as a building block or intermediate in synthetic chemistry. The product must be handled by qualified personnel in accordance with all applicable laboratory safety protocols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-amino-N-carbamoylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.ClH/c5-2-1-3(8)7-4(6)9;/h1-2,5H2,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAOOXQYURVLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-90-1
Record name Propanamide, 3-amino-N-(aminocarbonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis via Reaction of 3-Aminopropyl Derivatives with Urea or Carbonylating Agents

One common approach involves reacting 3-aminopropyl-containing amines with urea or phosgene substitutes to form the urea linkage. For example, a related compound, N,N'-bis(3-dimethylaminopropyl)urea, is synthesized by reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in organic solvent under controlled temperature and stirring conditions, followed by neutralization and purification steps. This process yields high purity urea derivatives with yields around 88-91% and purity >98% by gas chromatography.

Process summary (adapted for 3-aminopropanoyl urea):

Step Reagents Conditions Outcome
1 3-Aminopropyl amine or derivative + bis(trichloromethyl)carbonate Dropwise addition in toluene, 0-10°C, stirring 1-5 h Formation of urea intermediate hydrochloride salt
2 Neutralization with saturated aqueous K2CO3 Room temperature, water separation under reflux Conversion to free urea derivative
3 Filtration and solvent removal Reduced pressure distillation Pure (3-aminopropanoyl)urea product

Yields: 88-91%; Purity: >98% (GC analysis)

Ruthenium-Catalyzed Urea Synthesis via N–H Activation

A novel catalytic method involves ruthenium pincer complexes activating the N–H bond of amines, allowing carbonylation using N,N-dimethylformamide (DMF) as a carbon monoxide surrogate. This method synthesizes urea derivatives under mild conditions without stoichiometric activating reagents or direct CO use.

Key features:

  • Catalytic activation of amine N–H bonds.
  • Formyl C–H activation of DMF produces CO in situ.
  • Sequential addition of amines yields unsymmetrical ureas.
  • Hydrogen gas is liberated as a byproduct.

This approach could be adapted to prepare (3-aminopropanoyl)urea hydrochloride by selecting 3-aminopropyl amine as substrate.

Synthesis via Aminopropyl Triethoxysilane and Urea Derivatives

Though focused on urea propyl triethoxysilane derivatives, this method provides insight into urea formation with aminopropyl groups. It involves:

  • Dehydration and distillation of urea to reduce water content.
  • Reaction of urea with aminopropyl triethoxysilane under nitrogen at 120-130°C for 4 hours.
  • Vacuum treatment to remove water byproduct.
  • Cooling and methanol addition to yield urea-aminopropyl derivatives in methanol solution.

While this is a functionalized urea derivative, the reaction conditions and purification steps are relevant for this compound preparation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Bis(trichloromethyl)carbonate + 3-aminopropyl amine Organic solvent (toluene), K2CO3 neutralization 0-10°C, stirring 1-5 h, water separation, distillation 88-91 >98 (GC) High yield, industrially scalable
Ruthenium-catalyzed N–H activation with DMF Ru pincer catalyst, DMF as CO source Mild temperature, catalytic, H2 liberated Not specified High (catalytic) Avoids toxic CO, mild conditions
Urea + aminopropyl triethoxysilane Nitrogen atmosphere, 120-130°C, vacuum distillation 4-8 h reaction, vacuum dehydration Not specified ~97.8 (GPC) Produces methanol solution, polymer content low

Research Findings and Notes

  • The bis(trichloromethyl)carbonate method is well-documented for producing urea derivatives with high purity and yield, suitable for scale-up.
  • Ruthenium-catalyzed synthesis offers a green alternative avoiding hazardous reagents, though it requires specialized catalysts and may be less straightforward for bulk production.
  • The aminopropyl triethoxysilane method highlights the importance of dehydration and vacuum techniques to drive urea formation and remove byproducts.
  • Conversion to hydrochloride salt typically involves treatment with hydrochloric acid under controlled temperature (0-25°C) to obtain stable crystalline products.
  • Analytical characterization includes IR spectroscopy (showing characteristic urea absorption peaks), 1H-NMR (proton environments consistent with aminopropyl and urea groups), and chromatographic purity assessment.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropanoyl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(3-Aminopropanoyl)urea hydrochloride serves as a crucial building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows it to be utilized in the development of new chemical entities. The compound can undergo various chemical transformations, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Can be reduced to form primary and secondary amines.
  • Substitution Reactions: Can react with alkyl halides and acyl chlorides to form N-substituted ureas.

Biology

In biological research, this compound is employed for studying enzyme inhibitors and protein interactions due to its structural similarity to amino acids. Its potential applications include:

  • Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways, influencing various biological processes.
  • Protein Interaction Studies: Used to explore binding affinities with various biological targets, which can provide insights into cellular mechanisms.

Medicine

The therapeutic potential of this compound is under investigation for its possible anticancer and antimicrobial activities. Preliminary studies suggest:

  • Antimicrobial Properties: Exhibits potential antimicrobial effects that warrant further pharmacological exploration.
  • Neuroprotective Effects: Some derivatives have shown neuroprotective properties, indicating potential benefits in neurodegenerative conditions.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various formulations requiring specific functional groups.

Molecular Targets and Pathways

  • Nucleophilic Substitution: Targets carbonyl and phosphate groups.
  • Crosslinking Reactions: Forms amide bonds with carboxyl groups on proteins and other biomolecules.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it could effectively bind to the active sites of specific enzymes involved in metabolic pathways. This interaction was shown to modulate enzymatic activity significantly, providing insights into potential therapeutic applications.

Case Study 3: Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of derivatives related to this compound indicated promising results in protecting neuronal cells from oxidative stress. These findings highlight the compound's potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-Aminopropanoyl)urea hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways, modulating signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Aminopropanoyl)urea Hydrochloride vs. (2-Aminoethyl)urea Hydrochloride

  • Structural Differences: (3-Aminopropanoyl)urea contains a propanoyl amide group (CH₂CH₂CO–), whereas (2-aminoethyl)urea (CAS No. 858001-69-1) features a primary amine (NH₂CH₂CH₂–) directly bonded to urea .

This compound vs. L-Carnosine

  • L-Carnosine (CAS No. 305-84-0) is a naturally occurring dipeptide (β-alanyl-L-histidine) with the formula C₉H₁₄N₄O₃ . Unlike (3-Aminopropanoyl)urea, L-carnosine includes an imidazole ring (from histidine) and a carboxylic acid group, enabling polydentate metal coordination (e.g., via N1 of imidazole and carboxylate oxygen) .

Physical and Chemical Properties

Property This compound (2-Aminoethyl)urea Hydrochloride L-Carnosine
Molecular Weight (g/mol) 167.59 139.58 226.23
Storage Conditions Not specified Inert atmosphere, room temperature Stable at room temperature
Hazard Profile Not documented Precautionary statements (P261, P301+P312, etc.) Generally recognized as safe (GRAS)

Functional and Coordination Properties

  • (2-Aminoethyl)urea Hydrochloride: The primary amine group can coordinate metals, but its simplicity limits chelation strength compared to L-carnosine .
  • For example, Ru(II)-carnosine complexes exhibit octahedral geometries with coordination via imidazole N1 and carboxylate O .

Q & A

Q. Q1. What are the critical safety protocols for handling (3-Aminopropanoyl)urea hydrochloride in laboratory settings?

Methodological Answer:

  • Storage: Store in a dry, ventilated area at 2–8°C, away from heat, light, and incompatible substances (e.g., oxidizing agents). Use airtight containers to prevent moisture absorption .
  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Response: For skin exposure, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide Safety Data Sheet (SDS) to healthcare providers .

Q. Q2. How is this compound synthesized, and what analytical techniques confirm its purity?

Methodological Answer:

  • Synthesis: Typically prepared via condensation reactions between β-alanine derivatives and urea under acidic conditions. For example, coupling 3-aminopropanoic acid with urea in HCl yields the hydrochloride salt .
  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 210 nm to assess chromatographic purity.
    • NMR: Confirm structural integrity via 1^1H and 13^13C NMR, checking for characteristic peaks (e.g., urea NH at δ 5.5–6.5 ppm) .
    • Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. Q3. How does this compound interact with transition metals, and what are the implications for coordination chemistry?

Methodological Answer:

  • Coordination Studies: The compound acts as a ligand via its urea and amine groups. For example, Ruthenium(II) complexes are synthesized by refluxing with RuCl3_3 in aqueous solution, forming octahedral complexes with enhanced stability .
  • Analytical Techniques:
    • UV-Vis Spectroscopy: Monitor d-d transitions (e.g., Ru complexes show absorption bands at 450–500 nm).
    • Cyclic Voltammetry: Assess redox behavior; Ru(II/III) couples often exhibit reversible peaks .
  • Applications: Such complexes are studied for catalytic activity or as models for metalloenzyme interactions .

Q. Q4. What computational methods are used to predict the stability and reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD): Simulate aqueous solvation behavior to study hydrolysis susceptibility. Parameters like radial distribution functions (RDFs) indicate hydrogen-bonding patterns with water .
  • Contradiction Management: If experimental data (e.g., NMR shifts) conflict with computational predictions, recalibrate basis sets or validate force fields against crystallographic data .

Q. Q5. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines. Control for variables (e.g., assay type, cell lines) to identify confounding factors .
  • Dose-Response Reassessment: Reproduce experiments across multiple concentrations (e.g., 1–100 μM) to confirm linearity of effects. Use ANOVA to detect outliers .
  • Mechanistic Studies: Employ siRNA knockdown or enzyme inhibition assays to isolate pathways (e.g., carnosine-related antioxidant vs. prolyl oligopeptidase inhibition) .

Experimental Design & Data Interpretation

Q. Q6. What experimental design principles apply to long-term stability studies of this compound?

Methodological Answer:

  • Accelerated Stability Testing: Use ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days .
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf life. If degradation products form (e.g., β-alanine), use LC-MS to identify pathways .
  • Controlled Variables: Standardize humidity (desiccators) and light exposure (amber vials) to isolate thermal effects .

Q. Q7. How do pH and solvent polarity influence the spectroscopic properties of this compound?

Methodological Answer:

  • pH Titration Studies: Record UV-Vis spectra at pH 2–12. Protonation of the amine group (pKa ~9.5) shifts λmax due to electronic transitions .
  • Solvent Effects: Compare FT-IR spectra in DMSO vs. water. Hydrogen bonding in polar solvents broadens urea C=O stretches (1650–1700 cm1^{-1}) .
  • Multivariate Analysis: Use Principal Component Analysis (PCA) to correlate solvent polarity parameters (e.g., ET30) with spectral shifts .

Data Contradiction & Validation

Q. Q8. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

  • In Vitro/In Vivo Correlation: Compare cytotoxicity (e.g., IC50_{50} in HepG2 cells) with rodent LD50_{50} data. Adjust for metabolic differences using S9 liver fractions .
  • Error Source Identification: Check batch purity (HPLC) and storage conditions. Impurities like hydrolyzed β-alanine may skew toxicity .
  • Reproducibility Protocols: Adopt OECD guidelines for standardized assays (e.g., MTT for viability) across labs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopropanoyl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Aminopropanoyl)urea hydrochloride

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